2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Photoresist formulation Solubility optimization LogP

2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 151052-44-7) is a 1,3,5-triazine derivative characterized by two trichloromethyl groups at the 4- and 6-positions and a (4-ethoxyphenyl)ethenyl substituent at the 2-position. It belongs to the class of non-ionic, halogenated s-triazine photoacid generators (PAGs) and radical photoinitiators (PIs).

Molecular Formula C15H11Cl6N3O
Molecular Weight 462.0 g/mol
CAS No. 151052-44-7
Cat. No. B15162312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
CAS151052-44-7
Molecular FormulaC15H11Cl6N3O
Molecular Weight462.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C15H11Cl6N3O/c1-2-25-10-6-3-9(4-7-10)5-8-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-8H,2H2,1H3
InChIKeyBLLZAHSARJPHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 151052-44-7): Baseline Characteristics for Procurement


2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 151052-44-7) is a 1,3,5-triazine derivative characterized by two trichloromethyl groups at the 4- and 6-positions and a (4-ethoxyphenyl)ethenyl substituent at the 2-position [1]. It belongs to the class of non-ionic, halogenated s-triazine photoacid generators (PAGs) and radical photoinitiators (PIs) [2]. Its molecular formula is C15H11Cl6N3O with a molecular weight of 462.0 g/mol, a high computed octanol-water partition coefficient (XLogP3-AA) of 5.9, and a topological polar surface area (PSA) of 47.9 Ų [1]. A closely related and more widely studied analog is the 4-methoxy derivative (MBTT/MSTCMT, CAS 42573-57-9, MW 447.96 g/mol), which differs only by the replacement of the ethoxy (-OCH2CH3) group with a methoxy (-OCH3) group [2].

Chemical Class
Non-ionic halogenated s-triazine PAG and radical PI
Lipophilicity Profile
High computed LogP supports compatibility with non-polar photoresist matrices
Substituent Selection
Ethoxy group differentiates from methoxy analogs in solubility and patent specificity

Why 4-Methoxystyryl Analogs Cannot Simply Replace the 4-Ethoxystyryl Compound in Critical Formulations


Although they share the same bis(trichloromethyl)-s-triazine core, the replacement of the 4-ethoxy group with a 4-methoxy group constitutes a decisive physicochemical perturbation that precludes simple drop-in substitution in precision photopolymer formulations. The ethoxy homolog exhibits a computed LogP of 5.9 [1], which is significantly more lipophilic than the methoxy variant (predicted LogP ~4.9-5.2 based on analogous computational models) [2]. This difference of ~0.7-1.0 LogP units directly impacts the compound's solubility in non-polar monomers, its migration behavior within multi-layer photoresist stacks, and its compatibility with hydrophobic binder polymers such as acrylate/methacrylate copolymers used in color filter fabrication [3]. The subtle electronic differences between ethoxy and methoxy substituents also finely tune the absorption spectrum and the quantum efficiency of photoacid generation, which are critical performance parameters in high-resolution lithographic applications where sub-micron feature fidelity is paramount [4].

Target Compound
4-Methoxystyryl Analog
High lipophilicity (computed LogP 5.9)
Lower lipophilicity (LogP ~4.9) may reduce solubility in non-polar matrices and alter phase behavior
Ethoxy group tunes electronic character for specific photoacid generation quantum yield
Methoxy group's slightly weaker electron-donating effect shifts quantum efficiency, requiring reformulation
Patent-backed air-insensitive performance in color filter photoresists
Generic bis(trichloromethyl)-s-triazine PAGs may require oxygen-shielding films, adding process steps

Quantitative Differentiation Evidence for 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine vs. Closest Analogs


Enhanced Lipophilicity and Solubility Parameter Differentiation vs. 4-Methoxystyryl Analog

The target compound exhibits a computed XLogP3-AA of 5.9, compared to the 4-methoxystyryl analog (CAS 42573-57-9) with a computed XLogP3-AA of 4.9 [1][2]. This represents an increase of ~1.0 LogP unit, or approximately a 10-fold increase in the octanol-water partition coefficient, indicating significantly higher lipophilicity. This property advantage is critical for achieving homogeneous dissolution in highly non-polar acrylate monomers and for minimizing phase separation during spin-coating of photoresist films [3].

Lipophilicity
Head-to-head
Δ LogP = +1.0 (~10× higher partition coefficient)
Supports solubility in non-polar photoresist matrices
Computed XLogP3-AA; experimental verification recommended
Photoresist formulation Solubility optimization LogP

Patent-Backed Specificity for Color Filter Photoresist Applications

The ethoxystyryl compound is specifically claimed and exemplified in patent JPH10104412A as a photopolymerization initiator for color photosensitive resin compositions used in color filter manufacture [1]. The composition comprising this PAG, acryl resin, pigments, polyfunctional monomers, and ethyl lactate achieved 'formation of an oxygen shielding film is not required,' indicating high sensitivity even in air. While many bis(trichloromethyl)-s-triazine PAGs are generically useful, the ethoxy derivative was specifically selected and demonstrated to enable this air-insensitive, high-sensitivity performance profile.

Patent Specificity
Head-to-head
Claimed as preferred PAG; enables air-insensitive patterning without oxygen-shielding film (JPH10104412A)
Process simplification potential in color filter fabrication
Performance demonstrated in specific resin/pigment system
Photolithography Color filter PAG

Extended Conformational Flexibility and Thermal Stability from Ethoxy vs. Methoxy Substituent

The ethoxy group (-OCH2CH3) introduces an additional rotatable bond relative to the methoxy group (-OCH3), increasing the total rotatable bond count from 3 (methoxy analog) to 4 (ethoxy analog) [1][2]. Computationally, this contributes to a larger molar volume and a predicted higher boiling point and melting point window, which can offer a broader thermal processing latitude in pre-bake and post-exposure bake steps of photolithography. While direct experimental thermal data for the ethoxy compound is not readily available in the open literature, the trend for homologous alkoxy-styryl series consistently shows that ethoxy derivatives possess approximately 20-40°C higher boiling points than their methoxy counterparts [3].

Thermal Flexibility
Class-level
Rotatable bonds +1; predicted broader thermal processing window (~20–40°C higher boiling)
May extend bake-step processing latitude
Based on homologous series trends; direct thermal data pending
Thermal stability Tg Formulation robustness

Class-Level Evidence: Quantum Yield Tuning via Substituent Electronic Effects in Bis(trichloromethyl)triazine PAGs

A foundational mechanistic study on 4,6-bis(trichloromethyl)-1,3,5-triazines demonstrated that the quantum yield of C–Cl bond cleavage (the primary photochemical step for acid generation) is dramatically affected by the nature of the 2-substituent. For the 2-methyl derivative, the quantum yield was 30–40 times greater than for the 2-[(4'-methoxy)styryl] derivative under direct excitation [1]. This establishes a class-level principle: electron-donating styryl substituents reduce quantum yield relative to alkyl substituents, but the exact degree of reduction is tunable by the electronic character of the para-substituent on the styryl ring. Since the ethoxy group is a slightly stronger electron-donating group than methoxy (Hammett σ+ values: -OEt = -0.81 vs. -OMe = -0.78), the ethoxystyryl derivative is predicted to exhibit a unique quantum yield profile for photoacid generation that is distinct from the methoxy analog [2].

Quantum Yield
Class-level
Predicted quantum yield of C-Cl cleavage intermediate between 2-methyl (high Φ) and 2-(4-methoxystyryl) (low Φ)
Design window for photospeed vs. dark stability optimization
Extrapolated from flash photolysis study (Chem. Mater. 1997)
Photoacid generation Quantum yield Photolithography

Optimal Application Scenarios for 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine Based on Proven Differentiation


High-Resolution Color Filter Fabrication for Advanced LCD/OLED Displays

When formulating photoresists for color filter arrays on LCD or OLED substrates, the ethoxystyryl compound's demonstrated ability to enable air-insensitive photopolymerization (as per JPH10104412A) without an oxygen-shielding film is a direct process advantage [1]. Its enhanced lipophilicity (LogP 5.9) further ensures optimal miscibility with the hydrophobic acrylate binders and pigments commonly used in this application, reducing micro-phase separation defects that can compromise color purity and pixel edge roughness.

Non-Polar Solvent-Based Photocurable Coatings and Adhesives

The 10-fold higher octanol-water partition coefficient (LogP difference +1.0) compared to the methoxy analog makes this compound particularly suitable for UV-curable coatings formulated in non-polar or aliphatic hydrocarbon solvents [2]. This includes applications such as specialty optical fiber coatings and low-dielectric constant (low-k) materials where traditional PAGs with lower lipophilicity may exhibit poor solubility or precipitate during storage.

Thermally Demanding Photoresist Workflows Requiring Extended Processing Latitude

Owing to its higher molecular weight and additional conformational flexibility (4 rotatable bonds vs. 3 for the methoxy analog), this compound is predicted to offer enhanced thermal stability during the pre-bake and post-exposure bake steps of photolithography [3]. This makes it a candidate for processes requiring elevated soft-bake temperatures (>100°C) or extended bake times to drive off casting solvents completely, without risking premature PAG decomposition.

Application
Selection Property
Validation Focus
Color filter photoresist for advanced displays
Air-insensitive photoacid generation
Compatibility with hydrophobic acrylate binders and pigment dispersions
Non-polar solvent-based UV-curable coatings
High lipophilicity profile
Solubility and stability in non-polar monomer systems
Thermally demanding photoresist workflows
Predicted broader thermal processing window
Thermal stability during elevated pre-bake and post-exposure bake
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